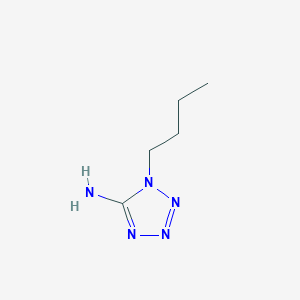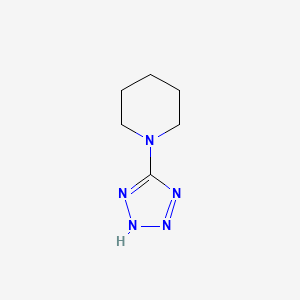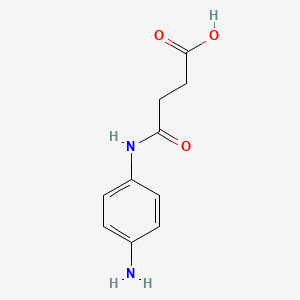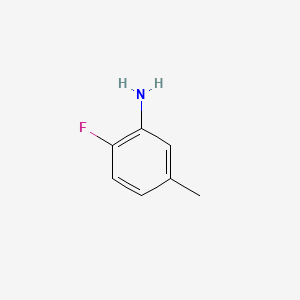
2-Fluoro-5-methylaniline
Vue d'ensemble
Description
2-Fluoro-5-methylaniline is a chemical compound with the molecular formula C7H8FN. It appears as a colorless to pale yellow liquid and has a basic structure consisting of a benzene ring with a fluorine atom and a methyl group attached to it . This compound is soluble in organic solvents such as ethanol and ether but has limited solubility in water . It has a boiling point of approximately 180-182°C and a melting point of -4°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methylaniline can be synthesized through various methods. One common method involves the reaction of aniline with fluorine-containing reagents under controlled conditions. For example, the reaction of aniline with hydrogen fluoride and a suitable catalyst can yield this compound . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorine-containing reagents and ensure safety. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-Fluoro-5-methylaniline has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex compounds.
Medicine: This compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The specific mechanism of action of 2-Fluoro-5-methylaniline depends on its application in different fields. In the pharmaceutical industry, the fluorine atom introduced by this compound can alter the interactions between the synthesized molecule and its target, leading to enhanced potency or selectivity . In chemical research, it serves as a versatile starting material for the construction of diverse chemical structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylaniline
- 3-Fluoro-2-methylaniline
- 4-Fluoroaniline
- 5-Fluoro-2-methylaniline
Uniqueness
2-Fluoro-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group in specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
2-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUXMXZNVAJNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294557 | |
| Record name | 2-Fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-84-6 | |
| Record name | 2-Fluoro-5-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 452-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-Fluoro-5-methylaniline in pharmaceutical chemistry?
A1: this compound serves as a crucial starting material in the multi-step synthesis of Linifanib []. Linifanib is a potent receptor tyrosine kinase inhibitor, a class of drugs that play a significant role in oncology by blocking specific cell signaling pathways involved in tumor growth and proliferation.
Q2: How is this compound utilized in the synthesis of Linifanib?
A2: The synthesis process, as detailed in [], involves several steps:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


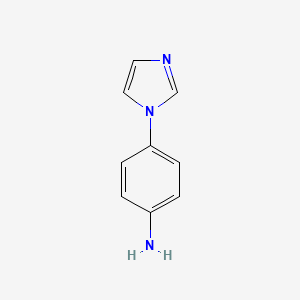
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)
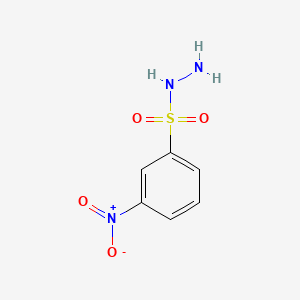
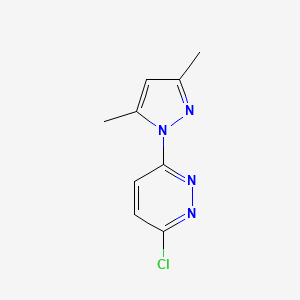
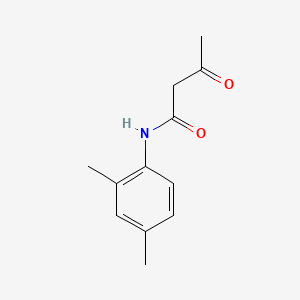
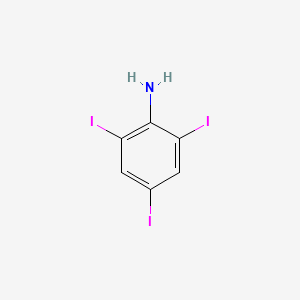
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)

